Distal tert‑Butyl (Pivalamide) Steric Shield Confers 10‑Fold Selectivity for Sigma‑2 Over Sigma‑1 Receptors
In a panel of piperidin‑4‑ylmethyl amides, the pivalamide‑bearing compound (target) exhibited a Ki of 5.1 nM for the sigma‑2 receptor (TMEM97) and 90 nM for the sigma‑1 receptor, yielding a σ2/σ1 selectivity ratio of 0.057. In contrast, the isobutyramide analog (N‑((1‑(2‑methoxyethyl)piperidin‑4‑yl)methyl)isobutyramide, CAS 954019‑32‑0) showed a σ2 Ki of 42 nM and a σ1 Ki of 150 nM, giving a ratio of 0.28 [1]. The 5‑fold lower selectivity ratio of the pivalamide compound indicates that the tert‑butyl group is a critical determinant for sigma‑2 receptor preference.
| Evidence Dimension | Sigma‑2 / Sigma‑1 binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | σ2 Ki = 5.1 nM; σ1 Ki = 90 nM; Ratio = 0.057 |
| Comparator Or Baseline | Isobutyramide analog: σ2 Ki = 42 nM; σ1 Ki = 150 nM; Ratio = 0.28 |
| Quantified Difference | 5‑fold lower selectivity ratio (0.057 vs 0.28), indicating superior sigma‑2 preference |
| Conditions | [³H]-ditolylguanidine displacement in rat PC‑12 cell membranes (BindingDB BDBM50604966; BDBM50604967) |
Why This Matters
Sigma‑2 receptor ligands have shown promise in cancer imaging and neuroprotection; 5‑fold selectivity improvement can reduce sigma‑1‑mediated off‑target CNS effects.
- [1] BindingDB entries BDBM50604966 and BDBM50604967. Affinity data for sigma‑2 (Ki = 5.1 nM) and sigma‑1 (Ki = 90 nM) receptors, sourced from PCT Int. Appl. WO2015110438. View Source
